Ipazilide
Overview
Description
Ipazilide is a chemically novel antiarrhythmic agent . It is currently used for research and development purposes .
Molecular Structure Analysis
Ipazilide has a chemical formula of C24H30N4O . The exact mass is 390.24 and the molecular weight is 390.531 . For a more detailed structure, you may refer to resources like the Carcinogenic Potency Database or ChemSpider .
Scientific Research Applications
Safety Evaluation in Rats : A chronic safety evaluation of Ipazilide fumarate in rats for one year revealed that the drug is associated with increased relative liver weight and centrilobular hypertrophy, but without significant increases in serum liver enzymes. These effects were interpreted as an adaptive metabolic response and not considered toxicologically significant. The study concluded that a dosage of 20 mg/kg was a no-effect dosage level (Greener et al., 1993).
Hemodynamic Actions in Heart Failure Patients : Research on the hemodynamic effects of Ipazilide in patients with congestive heart failure showed that the drug can cause a dose-dependent decrease in cardiac index and mean arterial pressure, without altering left ventricular filling pressure, right atrial pressure, or heart rate. The study highlighted the potential for clinically significant hemodynamic deterioration following single-dose administration of Ipazilide (Gottlieb et al., 1994).
Subchronic Safety Evaluation and Pharmacokinetics : Another study evaluated the safety and pharmacokinetics of Ipazilide following oral and intravenous administration in rats and dogs. This research indicated that Ipazilide is rapidly absorbed and cleared, and is well tolerated at multiple therapeutic dosages in these animal models, making it a candidate for clinical evaluation in humans as a potential antiarrhythmic agent (Greener et al., 1992).
Effects on Cardiac and Vascular Smooth Muscle Function : A study investigating the effects of Ipazilide on cardiac muscle and vascular hemodynamic function found that Ipazilide, along with other antiarrhythmics like disopyramide and sotalol, decreased cardiac contractility. However, Ipazilide did not significantly affect systemic vascular resistance, pulmonary vascular resistance, or left coronary arterial vascular resistance, suggesting the possibility for lessened in vivo hemodynamic effects at efficacious antiarrhythmic dosages (Ezrin et al., 1992).
Intestinal Absorption of Ipazilide and Its Metabolite : The absorption potential of Ipazilide and its metabolite, N-desethyl Ipazilide, was studied using rat in-situ intestinal perfusion experiments. This study is crucial for understanding the absorption dynamics of Ipazilide and its metabolites, which is important for its pharmacological profile (Simmons et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCHMGCDBUACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043799 | |
Record name | Ipazilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115436-73-2 | |
Record name | Ipazilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115436-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipazilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipazilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPAZILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDN6V96D5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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